4,5-Diazaspiro[2.4]hept-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diazaspiro[24]hept-4-ene is a unique spiro compound characterized by a bicyclic structure where a cyclopropane ring is fused with a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diazaspiro[2.4]hept-4-ene can be achieved through several methods. One common approach involves the reaction of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator. This electrochemical multicomponent assembling results in the formation of substituted 4-methyl-7-oxo-2-phenyl-5,6-diazaspiro[2.4]hept-4-ene-1,1-dicarbonitriles in yields ranging from 60% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,5-Diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Electrophilic Addition: Acylation with acetyl chloride proceeds as electrophilic addition to the nitrogen atom, accompanied by the opening of the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetyl chloride, sodium methoxide, and bromine. Reaction conditions often involve heating and the use of solvents such as alcohols.
Major Products Formed
The major products formed from these reactions include substituted pyrazolines and spirocyclopropylpyrazolones, which are of interest due to their potential pharmacological activities .
Scientific Research Applications
4,5-Diazaspiro[2.4]hept-4-ene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors and antiviral agents.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic and mechanical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including bicyclic β-lactams, which are important classes of antibiotics.
Mechanism of Action
The mechanism of action of 4,5-Diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Diazaspiro[2.4]hept-4-ene include other spirocyclopropylpyrazolones and spirocyclopropane derivatives. These compounds share the spiro structure but differ in the substituents attached to the rings .
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring fused with a pyrazoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62750-63-4 |
---|---|
Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C5H8N2/c1-2-5(1)3-4-6-7-5/h1-4H2 |
InChI Key |
UXTVUAFUYONYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.